![molecular formula C8H12N2O3 B13495966 4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid](/img/structure/B13495966.png)
4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its unique structure, which includes a prop-2-yn-1-yl group attached to a carbamoyl amino butanoic acid backbone.
Méthodes De Préparation
The synthesis of 4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid involves several steps. One common method includes the esterification of diosgenin at position 3 with 4-oxo-4-(prop-2-yn-1-yloxy)butanoic acid, followed by a click reaction on the terminal alkyne with 3-azidopropan-1-ol N-alkylated dendrons . This results in a prodrug with methyl ester end-groups and a derivative with tert-butyl ester end-groups. Hydrolysis of the tert-butyl ester derivative affords a prodrug with carboxylic acid terminals .
Analyse Des Réactions Chimiques
4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. It is used in the synthesis of chemical probes, which are essential for studying biological targets . The compound’s unique structure allows for UV light-induced covalent modification of biological targets, making it valuable in chemical biology experiments .
Mécanisme D'action
The mechanism of action of 4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid involves its ability to covalently modify biological targets through its alkyne tag. When appended to a ligand or pharmacophore through its acid linker, this compound allows for UV light-induced covalent modification of a biological target . This mechanism is particularly useful in the development of photoaffinity probes and other chemical biology tools.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid include 4-oxo-4-(2-propyn-1-yloxy)butanoic acid and 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid . These compounds share similar structural features, such as the presence of an alkyne group, but differ in their specific functional groups and applications.
Propriétés
Formule moléculaire |
C8H12N2O3 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
4-(prop-2-ynylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C8H12N2O3/c1-2-5-9-8(13)10-6-3-4-7(11)12/h1H,3-6H2,(H,11,12)(H2,9,10,13) |
Clé InChI |
KVWTUEJZJPGCDB-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC(=O)NCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Oxetan-3-yl)amino]benzoic acid](/img/structure/B13495896.png)
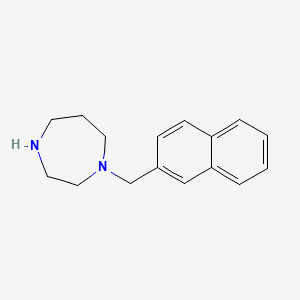
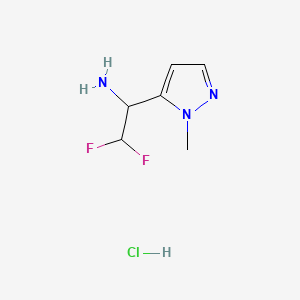
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride](/img/structure/B13495925.png)
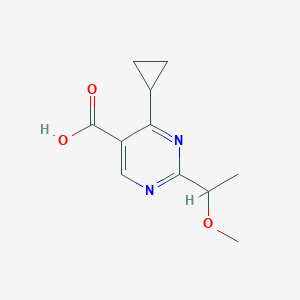
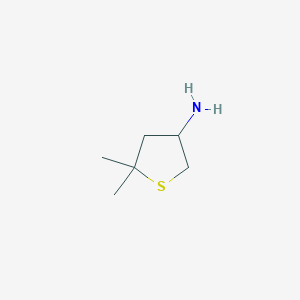
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine](/img/structure/B13495941.png)
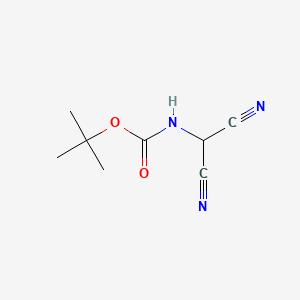

![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)


![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
